molecular formula C13H10Cl2O B578773 Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol CAS No. 1219805-85-2

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol

Cat. No.: B578773
CAS No.: 1219805-85-2
M. Wt: 261.171
InChI Key: PHUYGURFBULKPA-PGRXLJNUSA-N
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Description

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol is a deuterium-labeled compound, specifically a deuterated form of bis(4-chlorophenyl)methanol. The incorporation of deuterium atoms into the molecular structure enhances its stability and alters its pharmacokinetic and metabolic profiles, making it valuable in various scientific research applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol plays a significant role in biochemical reactions, particularly in the study of drug metabolism. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a tracer to understand the pharmacokinetic behavior of drugs, affecting their absorption, distribution, metabolism, and excretion . The deuterium substitution can influence the metabolic stability and reduce the rate of oxidative metabolism, thereby altering the interaction with metabolic enzymes .

Cellular Effects

This compound impacts various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that deuterium-labeled compounds like this compound can affect the pharmacokinetic and metabolic profiles of drugs, leading to changes in cellular function . The compound’s interaction with cellular enzymes can modulate metabolic pathways and influence the overall cellular response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The deuterium substitution can lead to changes in enzyme binding interactions, potentially inhibiting or activating specific enzymes . This alteration can result in changes in gene expression and metabolic pathways, affecting the overall biochemical behavior of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have indicated that deuterium-labeled compounds can exhibit different stability profiles compared to their non-labeled counterparts, potentially leading to prolonged effects in in vitro and in vivo studies . The temporal dynamics of its interaction with cellular components can provide insights into its long-term biochemical behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses could lead to toxicity or other adverse reactions . Understanding the dosage thresholds and the compound’s pharmacokinetic behavior is essential for determining its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. The deuterium substitution can affect the interaction with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s localization and accumulation can affect its biochemical activity and overall effectiveness in research applications . Understanding these transport mechanisms is crucial for optimizing its use in various experimental settings .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with cellular components and its overall biochemical behavior .

Preparation Methods

The synthesis of bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol typically involves the deuteration of bis(4-chlorophenyl)methanol. This process can be achieved through several synthetic routes, including:

Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound.

Chemical Reactions Analysis

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which imparts specific advantages in terms of stability and metabolic behavior, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUYGURFBULKPA-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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